tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate
Description
Chemical Structure and Molecular Classification
tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate (CAS: 1286273-22-0) is a carbamate derivative featuring a piperidine core modified with a cyclobutylmethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is $$ \text{C}{15}\text{H}{28}\text{N}2\text{O}2 $$, with a molecular weight of 268.39 g/mol. The compound’s structure comprises:
- A piperidine ring with a secondary amine at position 4, protected by a Boc group.
- A cyclobutylmethyl moiety attached to the piperidine nitrogen, introducing steric bulk and conformational constraints.
Key structural features :
| Property | Value/Description |
|---|---|
| Molecular formula | $$ \text{C}{15}\text{H}{28}\text{N}2\text{O}2 $$ |
| Molecular weight | 268.39 g/mol |
| Functional groups | Carbamate, piperidine, cyclobutane |
| Stereochemistry | Achiral due to symmetric substitution |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while shielding the amine during synthetic reactions.
Historical Context of Discovery and Development
The compound belongs to the broader class of Boc-protected piperidines, which gained prominence in the 1960s with the advent of solid-phase peptide synthesis. The Boc group, introduced by Moroder and colleagues, revolutionized amine protection strategies due to its stability under basic conditions and selective acidolytic deprotection. This compound emerged in the 2000s as a precursor in medicinal chemistry, particularly for kinase inhibitors and neuroactive agents. Its cyclobutylmethyl substituent was designed to modulate lipid solubility and target binding affinity in central nervous system (CNS) therapeutics.
IUPAC Nomenclature and Structural Identification
The IUPAC name is derived systematically:
- Parent structure : Piperidine (azacyclohexane).
- Substituents :
- A cyclobutylmethyl group at nitrogen (position 1).
- A tert-butoxycarbonyl (Boc) group at the piperidine’s position 4 amine.
Systematic name :
tert-butyl (1-(cyclobutylmethyl)piperidin-4-yl)carbamate.
Structural identifiers :
Physicochemical Properties
The Boc group contributes to low hygroscopicity , making the compound stable under ambient storage. The cyclobutylmethyl group increases rigidity, reducing rotational entropy and enhancing crystalline packing tendencies.
Structural Isomerism and Conformational Analysis
Structural Isomerism :
Conformational Analysis :
The piperidine ring adopts a chair conformation with equatorial orientation of the Boc group to minimize 1,3-diaxial strain. The cyclobutylmethyl substituent induces boat conformations in the piperidine ring when steric clashes occur, as observed in analogous N-alkylpiperidines.
Key conformational influences :
- Boc group : Stabilizes chair conformers via steric hindrance.
- Cyclobutylmethyl : Promotes boat conformers due to torsional strain in the cyclobutane ring.
| Conformation | Energy (kcal/mol) | Population (%) | Conditions |
|---|---|---|---|
| Chair | 0.0 (reference) | ~75 | Nonpolar solvent |
| Boat | +1.2 | ~25 | Polar solvent |
Data extrapolated from similar N-alkylpiperidine derivatives.
The compound’s conformational flexibility is critical in drug design, affecting binding to biological targets like G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-7-9-17(10-8-13)11-12-5-4-6-12/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGHQBXJTHAOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclobutylmethyl halides under basic conditions. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including amide formation and coupling reactions .
2. Biology
- Biological Activity Studies : The compound is employed to investigate interactions between small molecules and biological targets. It acts as a probe in enzyme activity assays and receptor binding studies, aiding in the understanding of molecular mechanisms in biological systems .
3. Medicinal Chemistry
- Potential Therapeutic Applications : Research indicates that this compound may possess therapeutic properties, making it a candidate for drug development targeting specific diseases, including cancer and infectious diseases. Its structural similarity to known pharmacophores enhances its potential as a lead compound .
4. Industrial Applications
- Production of Specialty Chemicals : In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials due to its stability and reactivity .
Case Study 1: Enzymatic Activity
A study evaluated the compound's ability to inhibit specific enzymes involved in disease pathways. The results demonstrated that this compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as an enzymatic inhibitor in therapeutic contexts .
Case Study 2: Anticancer Properties
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent cytotoxicity, with significant inhibition of cell proliferation observed at nanomolar concentrations. This aligns with similar studies on piperidine derivatives, highlighting the compound's potential as an anticancer agent .
Data Tables
| Assay Type | Result | Concentration Tested |
|---|---|---|
| Enzyme Inhibition | Significant inhibition | Low micromolar |
| Cytotoxicity (Cancer Cells) | Dose-dependent cytotoxicity | Nanomolar concentrations |
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylmethylcarbamate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison: : Compared to similar compounds, tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate stands out due to its unique combination of a piperidine ring, cyclobutylmethyl group, and tert-butyl carbamate group. This structure provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
Tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate, with the CAS number 1286273-22-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperidine ring, which is known for its role in various biological activities. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 225.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that compounds similar to this compound may function as modulators of various biological pathways. Specifically, they may influence:
- NLRP3 Inflammasome Inhibition : Studies have shown that related compounds can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to reduced interleukin-1 beta (IL-1β) release from macrophages, suggesting potential applications in treating inflammatory diseases .
Pharmacological Effects
- Antibacterial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a related compound demonstrated effective bactericidal activity at low concentrations (0.78 - 3.125 μg/mL) .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results suggest selective cytotoxicity towards certain types of cancer cells, making it a candidate for further investigation in cancer therapy.
Case Study 1: Anti-inflammatory Properties
A study involving human macrophages assessed the impact of this compound on IL-1β release. The compound showed concentration-dependent inhibition, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria while showing minimal toxicity to human cells. This suggests a favorable therapeutic index for treating bacterial infections.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Cyclobutylmethyl (target) | 12 μM (anticancer) | Enhanced lipophilicity improves membrane permeability . |
| 3-Nitrobenzyl (analog) | 45 μM | Nitro group induces electron-withdrawing effects, reducing binding affinity . |
| 4-Trifluoromethylbenzyl (analog) | 8 μM | Fluorine enhances metabolic stability . |
Q. Methodology :
- Molecular Docking : Predicts interactions with kinase targets (e.g., EGFR), highlighting hydrogen bonding with carbamate oxygen .
- In Vitro Assays : Dose-response curves (0.1–100 μM) in cancer cell lines (HeLa, MCF-7) validate activity .
Advanced: How can researchers resolve contradictions in reported biological data?
Case Study : Discrepancies in antimicrobial activity (MIC: 2–50 μg/mL across studies):
- Root Cause Analysis :
- Solubility Variability : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .
- Bacterial Strain Differences : Test against isogenic strains (e.g., E. coli BW25113 vs. clinical isolates) to isolate compound-specific effects .
- Validation Methods :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) to bacterial enzymes (e.g., dihydrofolate reductase) .
- Metabolomics : Tracks ATP depletion in bacteria to confirm bactericidal vs. bacteriostatic effects .
Basic: What are the compound’s stability profiles under varying conditions?
- Thermal Stability : Decomposition at >150°C (TGA analysis). Store at –20°C under argon .
- Hydrolytic Stability : Carbamate cleavage in acidic (pH <3) or basic (pH >10) conditions; half-life of 24 hours in pH 7.4 buffer .
- Light Sensitivity : UV-Vis shows degradation after 48 hours under UV light; use amber vials for storage .
Advanced: What strategies improve target selectivity in kinase inhibition studies?
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific kinases .
- Cryo-EM : Resolve compound-kinase complexes at 2.8 Å resolution to guide rational design .
Basic: What safety precautions are required for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via GC-MS .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
